Alclometasone

Descripción general

Descripción

Alclometasone es un corticosteroide sintético utilizado principalmente para aplicaciones dermatológicas tópicas. Posee propiedades antiinflamatorias, antipruriginosas y vasoconstrictoras. El compuesto se utiliza comúnmente para tratar dermatosis sensibles a los corticosteroides, como el eccema, la psoriasis y diversas formas de dermatitis .

Aplicaciones Científicas De Investigación

Alclometasone tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un compuesto modelo para estudiar la reactividad de los corticosteroides.

Biología: Investigado por sus efectos sobre los procesos celulares y la inflamación.

Medicina: Ampliamente utilizado en dermatología para tratar afecciones cutáneas inflamatorias.

Industria: Utilizado en la formulación de cremas y ungüentos tópicos para uso terapéutico

Mecanismo De Acción

Alclometasone ejerce sus efectos uniéndose a los receptores de glucocorticoides en el citoplasma. Este complejo luego migra al núcleo, donde se une a los elementos de respuesta a los glucocorticoides en el ADN. Esta unión modula la transcripción de varios genes involucrados en las vías inflamatorias. This compound induce la producción de lipocortinas, que inhiben la fosfolipasa A2, reduciendo así la síntesis de ácido araquidónico y sus metabolitos, como las prostaglandinas y los leucotrienos .

Análisis Bioquímico

Biochemical Properties

Alclometasone interacts with various biomolecules in the body. This enzyme is responsible for the synthesis of arachidonic acid . Without the oxidation of arachidonic acid, eicosanoids, such as prostaglandins, thromboxanes, and leukotrienes, can’t be produced .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used to relieve the symptoms of corticosteroid-responsive dermatoses . These include conditions like atopic dermatitis, eczema, psoriasis, allergic dermatitis, and contact dermatitis . This compound influences cell function by inhibiting the release of pro-inflammatory mediators from leukocytes, such as cytokines, histamine, leukotrienes, and serotonin .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the corticosteroid receptor . This complex then migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA . This in turn enhances and represses various genes, especially those involved in inflammatory pathways .

Temporal Effects in Laboratory Settings

It is known that the onset of action for conditions like eczema and psoriasis ranges from 5.3 to 14.8 days .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway . It inhibits phospholipase A2, thereby controlling the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Transport and Distribution

It is known that topically applied this compound can be absorbed through normal intact skin .

Subcellular Localization

Given its mechanism of action, it is likely that this compound primarily localizes to the nucleus of cells where it interacts with DNA to modulate gene expression .

Métodos De Preparación

Alclometasone se sintetiza a través de una serie de reacciones químicas que involucran la modificación de la prednisolona. La ruta sintética generalmente incluye pasos de cloración y metilación para introducir los grupos cloro y metilo en posiciones específicas en la estructura del esteroide. Los métodos de producción industrial implican el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la eficacia del producto final .

Análisis De Reacciones Químicas

Alclometasone experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar varios derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la estructura del esteroide.

Sustitución: La halogenación y otras reacciones de sustitución se utilizan para introducir grupos funcionales específicos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. .

Comparación Con Compuestos Similares

Alclometasone es similar a otros corticosteroides como la hidrocortisona, la prednisolona y la betametasona. Es único en sus modificaciones estructurales específicas, como los grupos cloro y metilo, que aumentan su potencia y reducen su absorción sistémica. Esto hace que this compound sea particularmente adecuado para tratar áreas de piel sensibles y pacientes pediátricos .

Compuestos Similares

- Hidrocortisona

- Prednisolona

- Betametasona

This compound destaca por su perfil equilibrado de eficacia y seguridad, lo que lo convierte en una opción preferida para la terapia tópica con corticosteroides .

Propiedades

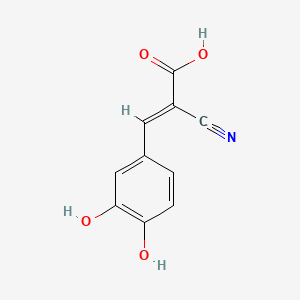

IUPAC Name |

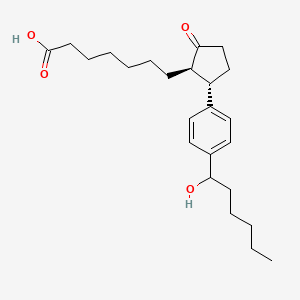

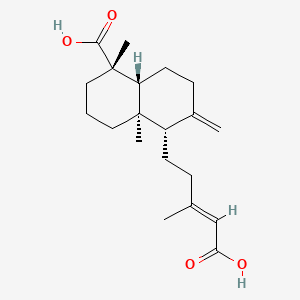

(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,11,14-16,18-19,24,26,28H,6,8-10H2,1-3H3/t11-,14+,15-,16+,18-,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXOGVLKCZQRDN-PHCHRAKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3[C@@H](CC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867277 | |

| Record name | Alclometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alclometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 1.37e-01 g/L | |

| Record name | Alclometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alclometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Alclometasone initially binds the corticosteroid receptor. This complex migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA. This in turn enhances and represses various genes, especially those involved in inflammatory pathways. | |

| Record name | Alclometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

67452-97-5, 66734-13-2 | |

| Record name | Alclometasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67452-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alclometasone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067452975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alclometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alclometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALCLOMETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/136H45TB7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alclometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664419.png)

![2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664420.png)

![1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine](/img/structure/B1664436.png)